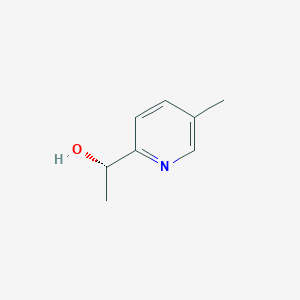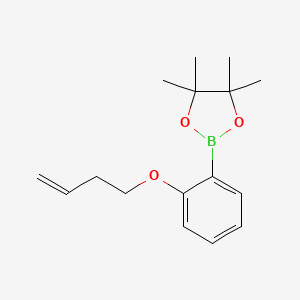
9H-Xanthene-9-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-9-thiol is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The thiol group (-SH) attached to the xanthene core imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-thiol typically involves the introduction of a thiol group to the xanthene core. One common method is the reaction of xanthene with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of xanthone as a starting material, which undergoes reduction and subsequent thiolation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form xanthene derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Alkylated or acylated xanthene compounds.
Scientific Research Applications
9H-Xanthene-9-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. It may also serve as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the thiol group.
Mechanism of Action
The mechanism of action of 9H-Xanthene-9-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Xanthone: Lacks the thiol group but shares the xanthene core structure. Known for its diverse biological activities.
Thioxanthone: Contains a sulfur atom in the xanthene core, similar to 9H-Xanthene-9-thiol, but with different chemical properties.
Fluorene: A structurally similar compound with a different heterocyclic system, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other xanthene derivatives.
Properties
CAS No. |
89562-30-1 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
9H-xanthene-9-thiol |
InChI |
InChI=1S/C13H10OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13,15H |
InChI Key |
BCZADNSFSRFPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)


![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)


![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)
